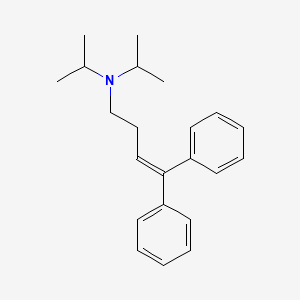
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a butenyl amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 4,4-diphenylbut-3-en-1-amine with isopropyl halides in the presence of a strong base. The reaction conditions often include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst/Base: Potassium carbonate or sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated amines
Substitution Products: Alkylated or acylated amines
科学研究应用
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
1,3-Diphenyl-2-propanone: Utilized in organic synthesis as an intermediate for various chemical reactions.
Uniqueness
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine is unique due to its specific structural features, which confer distinct chemical and physical properties
属性
CAS 编号 |
61068-74-4 |
|---|---|
分子式 |
C22H29N |
分子量 |
307.5 g/mol |
IUPAC 名称 |
4,4-diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C22H29N/c1-18(2)23(19(3)4)17-11-16-22(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-16,18-19H,11,17H2,1-4H3 |
InChI 键 |
HDUJPKMACPFHJY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


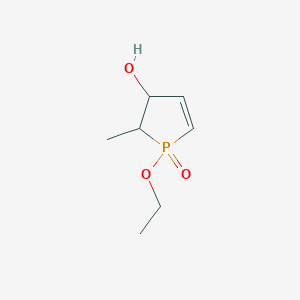

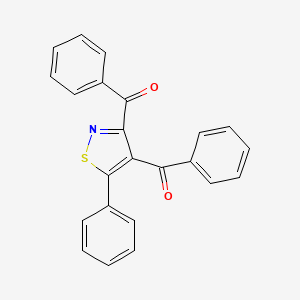
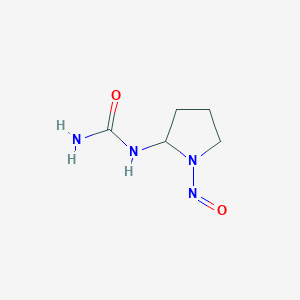
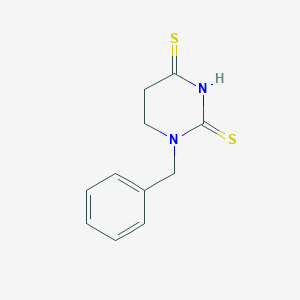
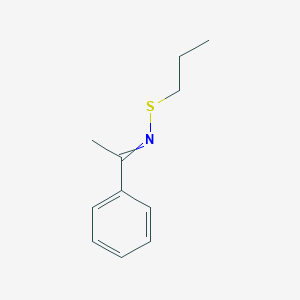


![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
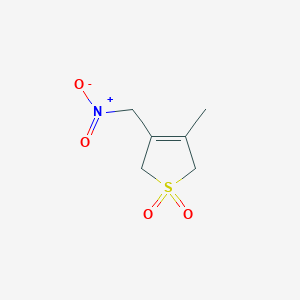
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
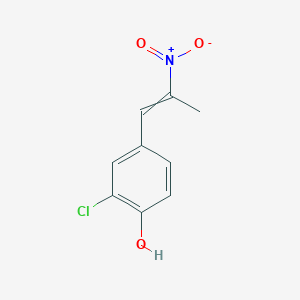
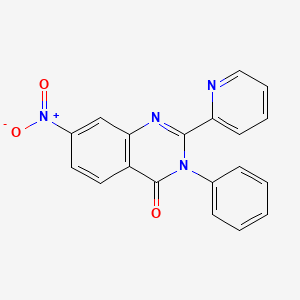
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
